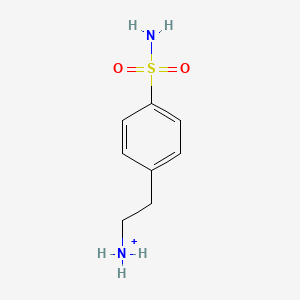
Pss-(1-(ethyl undecanoate))-heptacyclop&
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pss-(1-(ethyl undecanoate))-heptacyclop& is a complex organic compound characterized by its unique structure, which includes multiple cyclopentyl and siloxane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pss-(1-(ethyl undecanoate))-heptacyclop& involves multiple steps, starting with the preparation of the cyclopentyl and siloxane precursors. The reaction conditions typically include the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the stability of the intermediates and final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Pss-(1-(ethyl undecanoate))-heptacyclop& can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced siloxane derivatives.
Substitution: Substitution reactions can occur at the cyclopentyl or siloxane groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Pss-(1-(ethyl undecanoate))-heptacyclop& has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Chemical Research: Used as a
Propriétés
Numéro CAS |
308103-65-3 |
|---|---|
Formule moléculaire |
C48H88O14Si8 |
Poids moléculaire |
1113.9 g/mol |
Nom IUPAC |
ethyl 11-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)undecanoate |
InChI |
InChI=1S/C48H88O14Si8/c1-2-50-48(49)39-9-7-5-3-4-6-8-24-40-63-51-64(41-25-10-11-26-41)54-67(44-31-16-17-32-44)56-65(52-63,42-27-12-13-28-42)58-69(46-35-20-21-36-46)59-66(53-63,43-29-14-15-30-43)57-68(55-64,45-33-18-19-34-45)61-70(60-67,62-69)47-37-22-23-38-47/h41-47H,2-40H2,1H3 |
Clé InChI |
NZSJZEJLPZSQPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
SMILES canonique |
CCOC(=O)CCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Isopropylphenoxy)methyl]oxirane](/img/structure/B1622630.png)



![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)

![ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1622639.png)
![[D-Ala6, N-Me-Leu7]-LH-RH](/img/structure/B1622640.png)


